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molecular formula C11H18N2O B1218979 1-Methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol CAS No. 78495-93-9

1-Methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol

Cat. No. B1218979
M. Wt: 194.27 g/mol
InChI Key: XJPUELMPVGNIAR-UHFFFAOYSA-N
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Patent
US04267185

Procedure details

A 1.6 M solution of n-butyllithium in hexane (175 ml) was added dropwise at room temperature to a solution of 24.2 g of N-methylpyrrole in 250 ml of diethyl ether contained in a reaction flask (under a nitrogen blanket). After addition was completed, the resulting mixture was heated at reflux with stirring for 16 hours, then cooled to 0° C. 34 Grams of 1-methyl-4-piperidone was added dropwise from a dropping funnel with the temperature maintained at 0° C. during the addition by cooling the reaction flask with dry ice-acetone bath. The reaction mixture was stirred at room temperature for 3 hours, and then quenched in ice water to yield 26 g of the title compound in a crystalline form; recrystallization from heptane gave white prisms, m.p. 123°-123.5°.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][N:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1.[CH3:12][N:13]1[CH2:18][CH2:17][C:16](=[O:19])[CH2:15][CH2:14]1>CCCCCC.C(OCC)C>[CH3:12][N:13]1[CH2:18][CH2:17][C:16]([C:8]2[N:7]([CH3:6])[CH:11]=[CH:10][CH:9]=2)([OH:19])[CH2:15][CH2:14]1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
24.2 g
Type
reactant
Smiles
CN1C=CC=C1
Name
Quantity
175 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(CC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
contained in a reaction flask
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 0° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the reaction flask with dry ice-acetone bath
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
quenched in ice water

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN1CCC(CC1)(O)C=1N(C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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